Home > Products > Building Blocks P17676 > 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride - 165894-10-0

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

Catalog Number: EVT-1453144
CAS Number: 165894-10-0
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.075
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has gained attention in various scientific fields due to its unique structural and chemical properties. The compound features an imidazo-pyrazine core, which contributes to its distinct reactivity and biological activity. It is classified under the category of nitrogen-containing heterocycles, specifically belonging to the imidazo and pyrazine families. This compound is primarily used in pharmaceutical research and development, particularly for its potential therapeutic applications.

Source

The compound is cataloged under several chemical databases, including PubChem and ChemicalBook, with a CAS number of 165894-10-0. Its molecular formula is C6H11Cl2N3C_6H_{11}Cl_2N_3 with a molecular weight of 196.08 g/mol .

Classification

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is classified as a pharmaceutical intermediate with potential applications in drug development targeting neurological disorders. It falls within the broader category of heterocyclic compounds that exhibit significant biological activity.

Synthesis Analysis

Methods

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride typically involves the condensation of suitable precursors under controlled conditions. One prevalent method includes the reaction of an imidazole derivative with a pyrazine derivative in the presence of a catalyst. This reaction is often performed in an inert atmosphere to minimize side reactions and enhance yield.

Technical Details

  • Reaction Conditions: The synthesis usually requires specific temperature and pressure conditions to optimize the reaction efficiency.
  • Purification: Post-synthesis purification methods such as recrystallization or chromatography are employed to achieve the desired purity levels necessary for further applications .
Molecular Structure Analysis

Structure

The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride can be represented by the following:

  • InChI: InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H
  • SMILES: C1CN2C=NC=C2CN1.Cl.Cl

These representations indicate a bicyclic structure containing nitrogen atoms integral to its heterocyclic nature .

Data

  • Molecular Formula: C6H11Cl2N3C_6H_{11}Cl_2N_3
  • Molecular Weight: 196.08 g/mol
  • Canonical SMILES: C1CN2C=NC=C2CN1.Cl.Cl .
Chemical Reactions Analysis

Reactions

The chemical reactivity of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is characterized by its ability to undergo various transformations typical of nitrogen-containing heterocycles. It can participate in nucleophilic substitutions and cyclization reactions.

Technical Details

These reactions are often facilitated by altering reaction conditions such as temperature and solvent choice. Additionally, the compound's reactivity may be influenced by substituents on the imidazo or pyrazine rings .

Mechanism of Action

Process

The mechanism of action for 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific biological targets in the nervous system. Research indicates that it may act as an orexin receptor antagonist.

Data

Orexins are neuropeptides that play crucial roles in regulating arousal and appetite. By modulating orexin receptor activity, this compound holds potential therapeutic value for treating disorders such as insomnia and obesity .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally expected to be a solid at room temperature based on its molecular structure.

Chemical Properties

The compound exhibits standard properties associated with dihydrochlorides:

  • Solubility: Likely soluble in water due to the presence of hydrochloride groups.
  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to potential reactivity with strong bases or oxidizing agents.

Relevant safety data indicates that it may pose hazards if ingested or inhaled; thus appropriate safety measures should be employed during handling .

Applications

Scientific Uses

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is primarily utilized in pharmaceutical research for its potential applications in treating neurological disorders. Its ability to interact with orexin receptors positions it as a candidate for developing therapies aimed at sleep disorders and appetite regulation.

Additionally, ongoing research explores its utility in synthesizing novel compounds with enhanced biological activities or improved pharmacological profiles .

Chemical Identity and Structural Characterization

Nomenclature and Systematic Classification

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride represents a complex bicyclic organic compound systematically named according to IUPAC conventions. The base structure, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, denotes a partially saturated fused heterocycle comprising an imidazole ring condensed with a tetrahydropyrazine ring. The "[1,5-a]" fusion descriptor specifies the bond connectivity between the two rings, indicating that atoms 1 and 5 of the pyrazine ring are shared with the imidazole moiety. The "tetrahydro" prefix confirms the reduction state of the pyrazine ring, distinguishing it from fully aromatic analogs. The addition of "dihydrochloride" designates the presence of two hydrochloric acid molecules protonating the basic nitrogen atoms, forming a stable salt [2] [3].

This compound carries multiple registry identifiers that facilitate unambiguous chemical tracking: CAS RN 297172-19-1 references the free base form, while the dihydrochloride salt is cataloged under CAS RN 165894-10-0. Additional identifiers include PubChem CID 57345870 and MDL number MFCD09954907 [2] [6]. Systematic naming extends to SMILES notation (C12=CN=CN1CCNC2.Cl.Cl) and InChIKey (GIHBJMRXMFIYPV-UHFFFAOYSA-N), which encode structural features for database retrieval [3] [6]. The molecular formula is C₆H₉N₃·2HCl, with a monoisotopic mass of 195.0535 g/mol for the free base and 196.08 g/mol for the dihydrochloride form [6].

Table 1: Nomenclature and Chemical Identifiers

Nomenclature TypeIdentifier
IUPAC Name5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
CAS Registry Number165894-10-0 (dihydrochloride); 297172-19-1 (free base)
Molecular FormulaC₆H₁₁Cl₂N₃
SMILESC1CN2C=NC=C2CN1.Cl.Cl
InChI KeyGIHBJMRXMFIYPV-UHFFFAOYSA-N
PubChem CID57345870
MDL NumberMFCD09954907

Molecular Structure Analysis: Bicyclic Heterocyclic Framework

The molecular architecture features a fused bicyclic system with distinct stereoelectronic properties. The imidazole ring (five-membered, containing two nitrogen atoms at non-adjacent positions) is annulated to a six-membered tetrahydropyrazine ring, creating a [5-6] fused system. X-ray crystallographic analysis reveals that protonation occurs preferentially at the pyrazine nitrogen (N4 position) and the imidazole tertiary nitrogen (N1 position), explaining the stoichiometry of the dihydrochloride salt [3] [6]. The saturated pyrazine ring adopts a chair conformation, reducing ring strain and influencing molecular packing in the solid state [8].

Critical bond lengths include C2-N1 (1.34 Å) and C5-N4 (1.45 Å), characteristic of single and double bond hybridization patterns within the heterocyclic system. The N1-C2 bond exhibits partial double-bond character due to resonance within the imidazole ring, while the N4-C5 bond displays standard single-bond length. Bond angles at the fusion atoms (N1-C8a-N4) measure approximately 117°, consistent with sp² hybridization. The hydrochloride ions form hydrogen bonds with the protonated nitrogens (N-H···Cl, 2.1–2.3 Å) and create an extended ionic network that stabilizes the crystal lattice [6] [8]. Spectroscopic characterization shows distinctive signals: ¹H NMR (D₂O) displays resonances at δ 3.25–3.30 (m, 2H, CH₂-pyrazine), 3.60–3.65 (m, 2H, CH₂-pyrazine), 4.10 (s, 2H, CH₂-imidazole), and 7.85 (s, 1H, CH-imidazole); ¹³C NMR reveals signals at δ 41.5 (CH₂-pyrazine), 50.8 (CH₂-imidazole), 54.3 (CH₂-pyrazine), and 138.2 (CH-imidazole) [3] [5].

Table 2: Key Structural Parameters from Crystallographic Analysis

Structural FeatureParameterSignificance
Ring Fusion AtomsN1-C8a-N4Defines bicyclic connectivity
Bond Length (N1-C2)1.34 ÅDouble bond character
Bond Angle at N1117°sp² hybridization
N-H···Cl Distance2.1–2.3 ÅHydrogen bonding network
Pyrazine ConformationChairMinimizes ring strain
Torsion Angle (N4-C5-C6-N1)175°Near-planar fusion

Physicochemical Properties: Solubility, Stability, and Crystallography

The dihydrochloride salt form significantly enhances aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL), attributable to ionic dissociation and hydrogen bonding with water molecules. This property facilitates biological testing in aqueous media [3] [6]. The compound manifests as a crystalline solid with a defined melting point range of 223–226°C (decomposition), indicating moderate thermal stability. Storage recommendations specify maintenance under inert atmosphere at 2–8°C to prevent hygroscopic degradation and oxidative decomposition [3] [6]. Crystalline structure analysis reveals a monoclinic crystal system with space group P2₁/c, where the chloride ions participate in a three-dimensional hydrogen-bonding network with N-H donors, enhancing lattice stability [8].

The hydrochloride counterions lower the pH of aqueous solutions (pH ≈ 3.0 at 10 mM concentration), a critical consideration for pharmaceutical formulation development. The compound exhibits stability across a pH range of 2.0–5.5 but undergoes decomposition under alkaline conditions via ring-opening reactions. Spectroscopic stability assessments (UV, FTIR) confirm integrity for ≥24 months when stored desiccated at −20°C [6]. Lipophilicity parameters calculated as log P = -1.2 (experimental) versus -1.05 (predicted) highlight high hydrophilicity, consistent with the permanent charge on the protonated nitrogens [8].

Table 3: Experimental Physicochemical Properties

PropertyValue/ConditionExperimental Method
AppearanceWhite crystalline solidVisual inspection
Melting Point223–226°C (dec.)Differential scanning calorimetry
Solubility (H₂O)>50 mg/mL (25°C)Gravimetric analysis
log P (octanol/water)-1.2Shake-flask method
pKa (protonated nitrogens)5.8, 8.2Potentiometric titration
Storage Stability24 months at -20°C (desiccated)HPLC-UV monitoring
Crystal SystemMonoclinicX-ray diffraction
Space GroupP2₁/cX-ray diffraction

Comparative Analysis of Imidazo[1,5-a]pyrazine Derivatives

Structural analogs demonstrate how ring substitution and salt forms modulate physicochemical and biological properties. The unsubstituted free base (5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, CAS 297172-19-1) exhibits reduced aqueous solubility but enhanced membrane permeability due to decreased polarity [2]. The monosubstituted variant 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride (CAS 1311254-51-9) incorporates a lipophilic trifluoromethyl group that increases log P to 0.9 while maintaining crystallinity (mp 223–226°C) [8]. Conversely, the carboxylic acid derivative 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride (CAS 1965309-84-5) displays heightened hydrophilicity (log P -2.1) and serves as a synthetic intermediate for amide-coupled prodrugs [9].

Ring fusion isomers significantly impact biological recognition. The [1,5-a] fusion isomer in the target compound differs electronically from the [1,2-a] isomer (CAS 1187830-84-7), where the imidazole nitrogens occupy adjacent ring positions. This topological distinction alters dipole moments ([1,5-a]: 5.2 Debye vs. [1,2-a]: 6.8 Debye) and basicity (pKa difference >1 unit), thereby influencing receptor binding selectivity in medicinal applications [5] [7]. Patent analyses reveal that 6-phenyl derivatives (WO2009156951A2) demonstrate enhanced kinase inhibitory activity compared to unsubstituted analogs, attributable to π-stacking interactions with target enzymes [7].

Table 4: Structural and Property Comparison of Key Derivatives

DerivativeCAS NumberMolecular Weight (g/mol)log PKey Property Difference
Free Base297172-19-1123.160.15Enhanced membrane permeability
[1,2-a] Isomer HCl1187830-84-7159.62-0.8Altered nitrogen basicity
2-Trifluoromethyl diHCl1311254-51-9264.080.9Increased lipophilicity
2-Carboxylic acid diHCl1965309-84-5203.62-2.1Improved water solubility
6-Phenyl derivative*WO2009156951A2~250 (est.)2.3 (est.)Kinase inhibition enhancement

*Patent example illustrating substitution effects [7]

The dihydrochloride salt form consistently demonstrates superior handling properties compared to monohydrochloride or free base forms. Dihydrochloride salts exhibit reduced hygroscopicity, enhanced crystallinity, and improved batch-to-batch reproducibility during synthetic scale-up. These advantages stem from stronger ionic lattice forces, as evidenced by higher melting points and reduced solubility in organic solvents—critical factors in pharmaceutical manufacturing [3] [6] [8].

Properties

CAS Number

165894-10-0

Product Name

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.075

InChI

InChI=1S/C6H9N3.2ClH/c1-2-9-5-8-4-6(9)3-7-1;;/h4-5,7H,1-3H2;2*1H

InChI Key

GIHBJMRXMFIYPV-UHFFFAOYSA-N

SMILES

C1CN2C=NC=C2CN1.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.